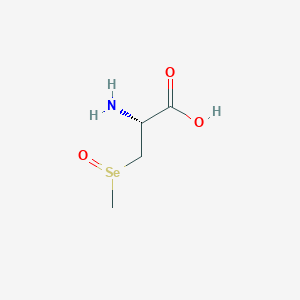
Methylselenocysteine selenooxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylselenocysteine selenooxide is a selenium-containing compound that is an analog of S-methylcysteine, where the sulfur atom is replaced by a selenium atom. This compound is known for its potential chemopreventive properties, particularly in inhibiting the progression of certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylselenocysteine selenooxide can be synthesized through the oxidation of methylselenocysteine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the selenooxide.
Industrial Production Methods: The process may involve the use of large-scale reactors and controlled environments to maintain the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methylselenocysteine selenooxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state selenium compounds.
Reduction: It can be reduced back to methylselenocysteine under specific conditions.
Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Methylselenocysteine: Formed through reduction.
Higher Oxidation State Selenium Compounds: Formed through further oxidation.
Wissenschaftliche Forschungsanwendungen
Methylselenocysteine selenooxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methylselenocysteine selenooxide involves its conversion to methylselenol through the action of β-lyase. Methylselenol is a key metabolite that exerts various biological effects, including the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Selenomethionine: Another selenium-containing amino acid with similar chemopreventive properties.
Selenocysteine: The selenium analog of cysteine, known for its role in selenoproteins.
Selenobetaine: A stable methylated selenium compound used as a precursor for methylselenol.
Uniqueness: Methylselenocysteine selenooxide is unique due to its specific structure and the presence of a selenooxide group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells while being less toxic compared to other selenium compounds makes it a valuable compound in chemoprevention research .
Eigenschaften
CAS-Nummer |
56987-38-3 |
|---|---|
Molekularformel |
C4H9NO3Se |
Molekulargewicht |
198.09 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methylseleninylpropanoic acid |
InChI |
InChI=1S/C4H9NO3Se/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1 |
InChI-Schlüssel |
WEFKWJANOGARQD-BUKSALPDSA-N |
Isomerische SMILES |
C[Se](=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C[Se](=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


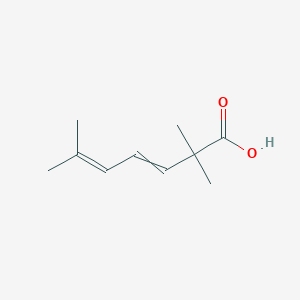
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
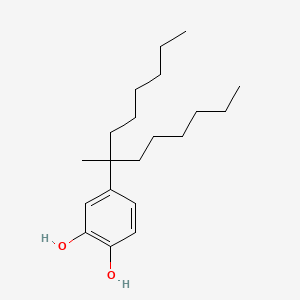
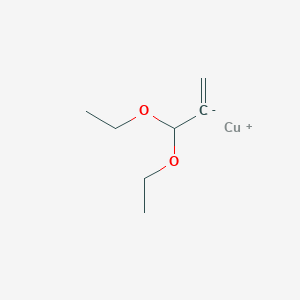
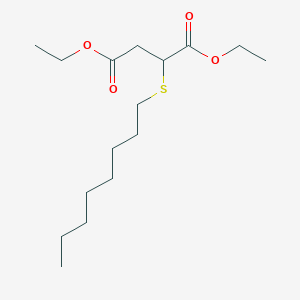
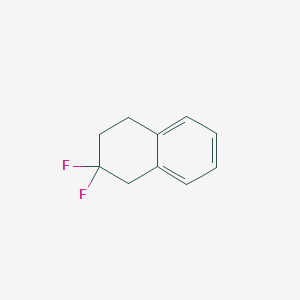
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
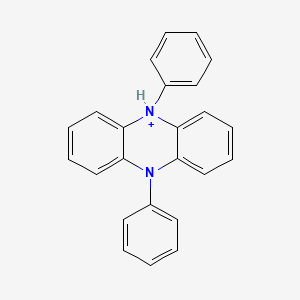
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
